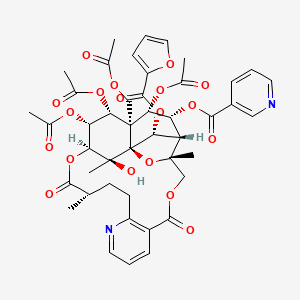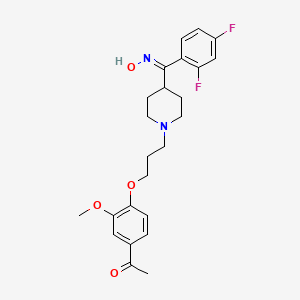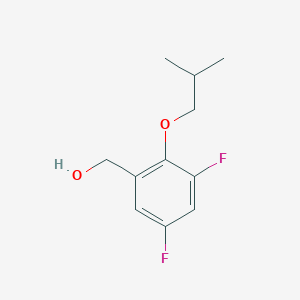
(S)-Benzyl 2-((tert-butoxycarbonyl)amino)-3-(pyrimidin-2-yl)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-Benzyl 2-((tert-butoxycarbonyl)amino)-3-(pyrimidin-2-yl)propanoate is a chiral compound that features a benzyl group, a tert-butoxycarbonyl (Boc) protected amine, and a pyrimidinyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Benzyl 2-((tert-butoxycarbonyl)amino)-3-(pyrimidin-2-yl)propanoate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as (S)-2-amino-3-(pyrimidin-2-yl)propanoic acid and benzyl chloroformate.
Protection of the Amine Group: The amine group of (S)-2-amino-3-(pyrimidin-2-yl)propanoic acid is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine.
Formation of the Ester: The protected amine is then reacted with benzyl chloroformate to form the benzyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow chemistry and other advanced techniques can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-Benzyl 2-((tert-butoxycarbonyl)amino)-3-(pyrimidin-2-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or pyrimidinyl groups using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Alkyl halides, acyl chlorides, and other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
(S)-Benzyl 2-((tert-butoxycarbonyl)amino)-3-(pyrimidin-2-yl)propanoate has several scientific research applications:
Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including natural products and polymers.
Material Science: It can be used in the development of new materials with unique properties, such as polymers with specific mechanical or thermal characteristics.
Mécanisme D'action
The mechanism of action of (S)-Benzyl 2-((tert-butoxycarbonyl)amino)-3-(pyrimidin-2-yl)propanoate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the Boc-protected amine and pyrimidinyl groups can influence its binding affinity and selectivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (S)-Benzyl 2-amino-3-(pyrimidin-2-yl)propanoate
- (S)-Benzyl 2-((tert-butoxycarbonyl)amino)-3-(pyridin-2-yl)propanoate
- (S)-Benzyl 2-((tert-butoxycarbonyl)amino)-3-(pyrimidin-4-yl)propanoate
Uniqueness
(S)-Benzyl 2-((tert-butoxycarbonyl)amino)-3-(pyrimidin-2-yl)propanoate is unique due to the specific arrangement of its functional groups, which can confer distinct reactivity and binding properties. The combination of the Boc-protected amine and pyrimidinyl groups makes it a versatile intermediate for various synthetic applications.
Propriétés
Formule moléculaire |
C19H23N3O4 |
|---|---|
Poids moléculaire |
357.4 g/mol |
Nom IUPAC |
benzyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-pyrimidin-2-ylpropanoate |
InChI |
InChI=1S/C19H23N3O4/c1-19(2,3)26-18(24)22-15(12-16-20-10-7-11-21-16)17(23)25-13-14-8-5-4-6-9-14/h4-11,15H,12-13H2,1-3H3,(H,22,24)/t15-/m0/s1 |
Clé InChI |
YCOXUWCGGTZNRY-HNNXBMFYSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N[C@@H](CC1=NC=CC=N1)C(=O)OCC2=CC=CC=C2 |
SMILES canonique |
CC(C)(C)OC(=O)NC(CC1=NC=CC=N1)C(=O)OCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-Butyl7-oxo-1-azaspiro[4.5]decane-1-carboxylate](/img/structure/B13080659.png)
![1-[(3-Bromopyridin-2-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13080666.png)
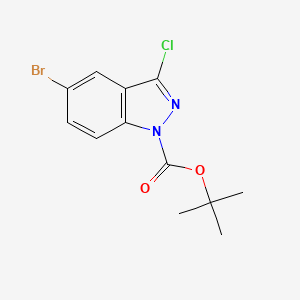


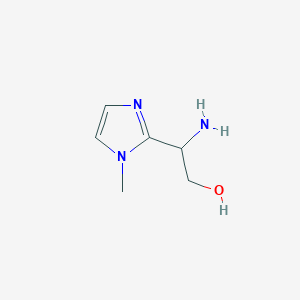
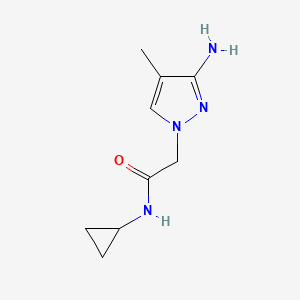



![Methyl 4,5-dihydropyrazolo[1,5-a]quinoline-2-carboxylate](/img/structure/B13080708.png)
